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Compound of Interest
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Cat. No.: B10774080 Get Quote

In the landscape of targeted cancer therapies, the inhibition of signaling pathways that drive

metastasis is a critical area of research. This guide provides a comparative overview of two

kinase inhibitors, eCF506 and dasatinib, with a focus on their anti-metastatic properties. While

both compounds target the proto-oncogene tyrosine-protein kinase Src, their distinct

mechanisms of action lead to different biological outcomes. This analysis is intended for

researchers, scientists, and professionals in drug development seeking to understand the

nuances of these two agents.

Mechanism of Action: A Tale of Two Conformations
The fundamental difference between eCF506 and dasatinib lies in how they interact with the

Src kinase. Dasatinib is a multi-targeted tyrosine kinase inhibitor, active against BCR-ABL, Src

family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[1][2] It binds to the active conformation of

the ABL kinase domain, a characteristic that allows it to overcome resistance to other inhibitors

like imatinib.[2] However, when inhibiting Src, dasatinib locks the kinase in an active "open"

conformation.[3][4]

In contrast, eCF506 (also known as NXP900) is a highly selective and potent Src family kinase

inhibitor.[4][5] It is distinguished by its novel mechanism of action; it locks Src in its native

inactive "closed" conformation.[3][4][6] This unique mode of inhibition not only blocks the

kinase's enzymatic activity but also its scaffolding functions, preventing the formation of protein

complexes, such as with Focal Adhesion Kinase (FAK).[3][6][7] This has led to eCF506 being

classified as a "total SRC inhibitor".[3]
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Comparative Anti-Proliferative Activity
The differing mechanisms of eCF506 and dasatinib translate to varied anti-proliferative effects

across different cancer cell lines. A screening against a panel of 16 breast cancer cell lines

revealed that eCF506 demonstrated high potency, particularly in triple-negative and ER+ breast

cancer cells.[3] In several of these cell lines, eCF506's potency was comparable to or even

higher than that of dasatinib.[3] Both compounds were found to induce a G1 phase cell cycle

arrest.[3]

Notably, eCF506 exhibited minimal impact on the proliferation of non-cancerous breast

epithelial cells (MCF10A), suggesting a higher degree of selectivity and potentially a better

safety profile compared to dasatinib, which showed a reduction in viability at lower

concentrations in these non-malignant cells.[3]

Cell Line Cancer Subtype
eCF506 GI50
(μmol/L)

Dasatinib GI50
(μmol/L)

BT-549 Triple Negative 0.015 >10

MDA-MB-157 Triple Negative 0.22 0.6

MDA-MB-231 Triple Negative 0.08 0.7

MCF7 ER+ 0.03 1.6

ZR-75.1 ER+ 0.07 0.8

T-47D ER+ 0.15 0.9

JIMT-1 HER2+ 0.18 0.03

Data summarized from a study comparing the antiproliferative activities of eCF506 and

dasatinib across 16 breast cancer cell lines.[3] GI50 is the concentration of the drug that

causes 50% inhibition of cell proliferation.

In Vivo Anti-Metastatic Efficacy
Preclinical studies in animal models have demonstrated the anti-metastatic potential of both

drugs. In a syngeneic murine breast cancer bone metastasis model, oral administration of
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eCF506 (40 mg/kg daily for 28 days) resulted in the complete suppression of metastases in

four out of five mice.[3][6]

Dasatinib has also been shown to inhibit cell adhesion, migration, and invasion of malignant

prostate cancer cells in tissue culture studies.[1] In a mouse xenograft model of breast cancer,

dasatinib treatment reduced the establishment and growth of solid tumors.[8] However, clinical

trials of dasatinib in metastatic castration-resistant prostate cancer (mCRPC) have shown

limited activity and considerable toxicity.[1] Similarly, in metastatic breast cancer, the clinical

trial data for Src inhibitors, including dasatinib, have been generally disappointing when used

as single agents.[9]

Treatment Group
Outcome in Murine Bone Metastasis
Model (MetBo2 cells)

Vehicle

Progressive increase in bioluminescence signal

in hind legs, indicating tumor growth and

metastasis.

eCF506 (40 mg/kg)
Complete suppression of metastases in 4 out of

5 mice after 28 days of treatment.[3][6]

Signaling Pathway Inhibition: The SRC-FAK Axis
A key aspect of metastasis is the interplay between Src and FAK. The formation of the SRC-

FAK complex is crucial for cell migration and invasion. Here, the two drugs exhibit opposing

effects. Treatment of MDA-MB-231 breast cancer cells with dasatinib was found to increase the

levels of FAK in complex with SRC by three-fold compared to the control.[3] Conversely,

eCF506 treatment decreased the amount of FAK bound to SRC by 50%.[3] This highlights a

significant mechanistic divergence with potential implications for their anti-metastatic efficacy.
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Comparative effect on the SRC-FAK signaling axis.

Experimental Protocols
Cell Viability Assay: Breast cancer cell lines were seeded in 96-well plates. After 24 hours, cells

were treated with a range of concentrations of eCF506 or dasatinib for 5 days. Cell viability was

determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
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The concentration required to inhibit cell proliferation by 50% (GI50) was calculated from dose-

response curves.[3]

Co-Immunoprecipitation: MDA-MB-231 cells were treated with either eCF506, dasatinib, or a

vehicle control (DMSO) for a specified time. Cell lysates were then incubated with magnetic

beads functionalized with an anti-SRC antibody overnight. The beads were subsequently

separated, and the co-immunoprecipitated proteins (SRC and FAK) were analyzed by Western

blotting.[3]

In Vivo Bone Metastasis Model: Female FVB mice were injected with luciferase-expressing

MetBo2 murine breast cancer cells into the left ventricle of the heart. Seven days post-injection,

mice were randomized into treatment and vehicle control groups. The treatment group received

daily oral administration of eCF506 (40 mg/kg) for 28 days. Metastatic progression was

monitored by bioluminescence imaging of the hind legs.[3]

Inject MetBo2 cells
into mouse heart

Randomize mice into
treatment groups (Day 7)

Daily oral gavage:
- eCF506 (40 mg/kg)

- Vehicle

Monitor metastasis via
bioluminescence imaging Weekly

Endpoint analysis
(Day 28+)
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Workflow for the in vivo bone metastasis experiment.

Conclusion
Both eCF506 and dasatinib demonstrate anti-cancer properties by targeting Src kinase.

However, the "conformation selective" mechanism of eCF506, which locks Src in an inactive

state and disrupts its scaffolding functions, appears to confer advantages in terms of selectivity

and anti-metastatic efficacy in preclinical breast cancer models.[3][5] The opposing effects of

the two drugs on the formation of the SRC-FAK complex underscore a critical difference in their

molecular pharmacology. While dasatinib is an approved drug for certain leukemias, its efficacy

in solid tumors has been limited.[1][9][10] The novel mechanism of eCF506 presents a

promising new strategy for targeting Src-driven cancers and may lead to improved therapeutic

outcomes with better tolerability.[3][7] Further preclinical and clinical evaluation of eCF506 is

warranted to fully elucidate its therapeutic potential.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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